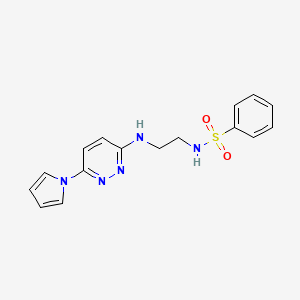
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This scaffold is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide derivatives have been explored for their anticancer activities. Notably, a study found that certain derivatives demonstrated remarkable activity against leukemia and non-small cell lung cancer cell lines, with GI(50) values less than 1.0 µM. This suggests potential use as lead compounds for developing new anticancer agents (Rathish et al., 2012). Another research synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on various human tumor cell lines, discovering that certain compounds exhibited potent anticancer activity, with one compound showing apoptotic potential in cancer cells (Żołnowska et al., 2018).
Antimicrobial Activity
Studies have also investigated the antimicrobial potential of compounds related to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide. For instance, a research synthesized N-pyridin-3-yl-benzenesulfonamide and demonstrated its great antimicrobial activity against both Gram-positive and Gram-negative bacteria (Ijuomah et al., 2022). Another study focused on substituted N-(pyrazin-2-yl)benzenesulfonamides, finding that certain compounds exerted good antitubercular activity against M. tuberculosis, pointing towards potential therapeutic applications (Bouz et al., 2019).
Herbicidal Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide derivatives have also been explored for their herbicidal activity. A study found that certain derivatives displayed post-emergence activity on dicotyledonous weed species, suggesting their potential use in agriculture (Eussen et al., 1990).
Molecular and Supramolecular Structures
Research has also focused on understanding the molecular and supramolecular structures of compounds related to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide. For example, a study examined the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, revealing insights into their potential ligand properties for metal coordination (Jacobs et al., 2013).
Zukünftige Richtungen
The future directions for this compound could involve further development and evaluation of its potential applications in various fields such as drug discovery and material science. Additionally, more research could be conducted to clearly recognize the action mechanisms of pyrrolopyrazine derivatives .
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets to exhibit various biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,14-6-2-1-3-7-14)18-11-10-17-15-8-9-16(20-19-15)21-12-4-5-13-21/h1-9,12-13,18H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGWSNRTDPLCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


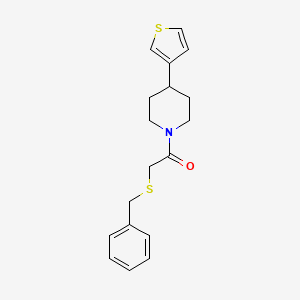
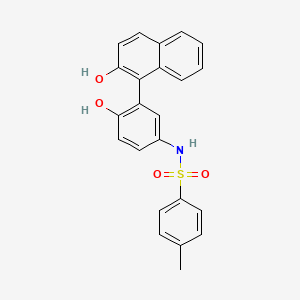
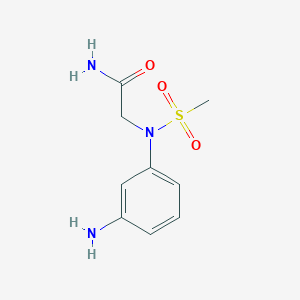
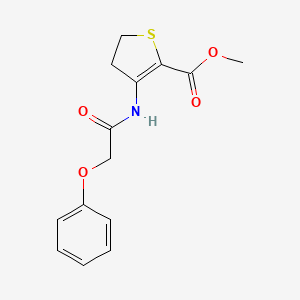
![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)
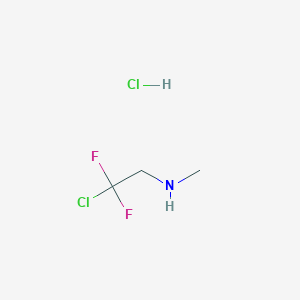

![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)
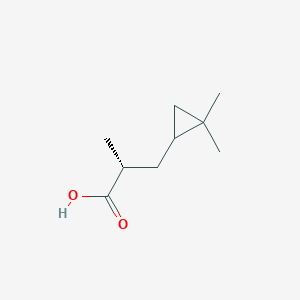
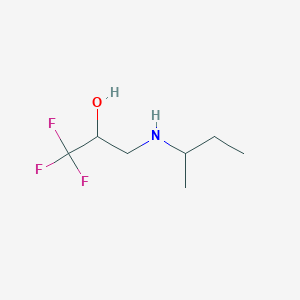
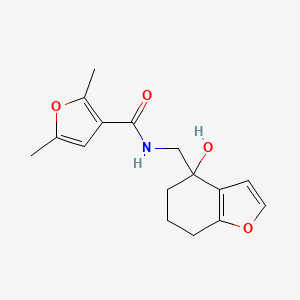
![2-[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2961143.png)